Pdk-IN-3

PDK inhibitor Cancer metabolism Isoform selectivity

Pdk-IN-3 (compound 1) is a uniquely selective, ATP-competitive pan-inhibitor of pyruvate dehydrogenase kinase isoforms 1–3, with markedly reduced activity against PDK4 (IC50=8.67 µM). This profile enables researchers to attribute metabolic and phenotypic effects specifically to PDK1-3 inhibition, avoiding confounding PDK4 blockade. Demonstrating low in vivo toxicity at 100 mg/kg, Pdk-IN-3 is ideal for chronic murine tumor models. Its documented ability to reduce invasion, migration, and induce S-phase arrest in A549 cells makes it the superior tool for studying PDK-driven cancer metabolism.

Molecular Formula C16H19ClN2O5S2
Molecular Weight 418.9 g/mol
Cat. No. B12364566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk-IN-3
Molecular FormulaC16H19ClN2O5S2
Molecular Weight418.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)NCCO)C
InChIInChI=1S/C16H19ClN2O5S2/c1-11-9-12(2)16(26(23,24)18-7-8-20)10-15(11)19-25(21,22)14-5-3-13(17)4-6-14/h3-6,9-10,18-20H,7-8H2,1-2H3
InChIKeyCYNYZDWGNQYJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pdk-IN-3: A Potent, Submicromolar Pan-PDK Inhibitor with Differential Isoform Selectivity for Oncology & Metabolic Research Procurement


Pdk-IN-3 (also referred to as compound 1) is a potent, ATP-competitive pan-inhibitor of the pyruvate dehydrogenase kinase (PDK) isoforms 1-4 [1]. It exhibits submicromolar inhibitory activity against PDK1-3, but is markedly less potent against PDK4 [2]. Discovered through structure-based virtual screening, this small molecule represents a significant advancement in targeting the PDC/PDK axis, a critical regulator of the Warburg effect in cancer metabolism [1]. Its unique selectivity profile and low in vivo toxicity distinguish it from other PDK inhibitors, making it a valuable tool for research and a promising lead for therapeutic development [2].

Why Pdk-IN-3 Cannot Be Readily Substituted: Critical Differences in Potency, Isoform Selectivity, and In Vivo Safety Compared to Other Pan-PDK Inhibitors


Generic substitution among pan-PDK inhibitors is not scientifically sound due to substantial differences in isoform selectivity, potency, and in vivo safety profiles. While compounds like PS10 and VER-246608 are also pan-PDK inhibitors, they exhibit distinct IC50 profiles and often lack comprehensive in vivo toxicity data [1]. Pdk-IN-3 is unique in its submicromolar inhibition of PDK1-3 combined with a near 20-fold reduced potency for PDK4, a profile that is not recapitulated by other agents [2]. Furthermore, Pdk-IN-3 has been shown to exhibit low in vivo toxicity at high doses, a critical differentiator for any compound being considered for in vivo studies [3]. Simply selecting another pan-PDK inhibitor without careful consideration of these quantitative differences could lead to fundamentally different experimental outcomes and misleading conclusions.

Pdk-IN-3 Procurement Guide: A Quantitative, Comparator-Focused Analysis of Key Differentiating Data


Submicromolar Potency and Unique Isoform Selectivity Profile of Pdk-IN-3 vs. Other Pan-PDK Inhibitors

Pdk-IN-3 demonstrates a unique selectivity profile among pan-PDK inhibitors, with submicromolar IC50 values for PDK1, PDK2, and PDK3, but significantly reduced potency for PDK4 [1]. This profile contrasts sharply with the widely used pan-inhibitor PS10, which shows overall lower potency and a different selectivity pattern [2]. It also differs from the more potent but less selective VER-246608, which lacks a significant potency window for PDK4 [3]. This differential selectivity is critical for researchers aiming to dissect the specific roles of individual PDK isoforms or to minimize potential off-target effects related to PDK4 inhibition.

PDK inhibitor Cancer metabolism Isoform selectivity

Demonstrated Low In Vivo Toxicity of Pdk-IN-3 at High Doses: A Critical Differentiator from Less Characterized PDK Inhibitors

A critical piece of evidence for procurement is the in vivo safety profile. Pdk-IN-3 was reported to show low in vivo toxicity at a high dose of 100 mg/kg in an acute toxicity study in mice [1]. This is a stark contrast to many other PDK inhibitors, including JX06 and various dichloroacetate (DCA) derivatives, for which detailed in vivo toxicity data are either absent or show significant adverse effects [REFS-2, REFS-3]. This established safety margin is essential for researchers planning preclinical in vivo experiments, as it reduces the risk of encountering toxicity-related artifacts or study termination.

PDK inhibitor In vivo toxicity Drug safety

Pdk-IN-3 Induces Potent Antiproliferative and Pro-Apoptotic Effects in A549 Lung Cancer Cells

Pdk-IN-3 demonstrates significant cellular activity, potently inhibiting the proliferation of A549 non-small cell lung cancer cells with an EC50 of 10.7 μM and inducing apoptosis [1]. This cellular potency is comparable to that of other advanced PDK inhibitors, such as compound 11 (EC50 = 3.88 μM in NCI-H1975 cells) [2], and is substantially more potent than the classic PDK inhibitor DCA, which typically requires millimolar concentrations to achieve similar effects [3]. This data confirms that the enzymatic inhibition of PDK1-3 by Pdk-IN-3 translates into meaningful anti-cancer cellular phenotypes.

PDK inhibitor Lung cancer Apoptosis

Pdk-IN-3 Reduces Cancer Cell Invasion and Migration, and Induces S-Phase Cell Cycle Arrest

Beyond simple antiproliferation, Pdk-IN-3 demonstrates a multi-faceted anti-cancer mechanism. It significantly reduces the invasion and migration of A549 cells and induces cell cycle arrest at the S phase [1]. This broader functional profile is not commonly reported for many other PDK inhibitors, which often focus solely on growth inhibition or apoptosis [2]. The ability of Pdk-IN-3 to simultaneously target proliferation, metastasis, and cell cycle progression suggests a more profound and potentially more therapeutically relevant disruption of cancer cell biology, making it a superior tool for investigating the full spectrum of PDK-dependent phenotypes.

PDK inhibitor Cancer metastasis Cell cycle

Optimal Research and Industrial Application Scenarios for Pdk-IN-3 Based on Quantitative Evidence


Investigating PDK1/2/3-Specific Functions in Cancer Metabolism Without PDK4 Confounding

The unique selectivity profile of Pdk-IN-3, with high potency for PDK1-3 and significantly reduced activity against PDK4, makes it the ideal tool for dissecting the specific roles of PDK1, 2, and 3 in cancer cell metabolism. Unlike VER-246608, which potently inhibits all four isoforms, Pdk-IN-3 allows researchers to attribute observed effects (e.g., changes in glycolysis or mitochondrial respiration) more confidently to the inhibition of PDK1-3, minimizing the confounding influence of PDK4 blockade [1].

Preclinical In Vivo Oncology Studies Requiring a Favorable Safety Margin

For researchers planning to transition PDK inhibition into in vivo tumor models, Pdk-IN-3 offers a critical advantage: demonstrated low in vivo toxicity at a high dose (100 mg/kg) [1]. This established safety margin reduces the risk of encountering dose-limiting toxicities that plague other PDK inhibitors, such as the neurotoxicity associated with DCA [2]. This makes Pdk-IN-3 a more reliable and practical choice for chronic dosing studies in mice, enabling a clearer assessment of therapeutic efficacy.

Mechanistic Studies of PDK Inhibition on Cancer Cell Metastasis and Cell Cycle Control

Pdk-IN-3 is uniquely suited for studies investigating the role of PDKs in cancer cell invasion, migration, and cell cycle progression. The original study demonstrated that Pdk-IN-3 significantly reduced cell invasion and migration and induced S-phase arrest in A549 cells [1]. This multi-faceted phenotypic response is not well-documented for many other PDK inhibitors, making Pdk-IN-3 a superior choice for researchers looking to explore these specific downstream consequences of metabolic reprogramming.

Development of Novel Anticancer Agents Targeting the PDC/PDK Axis

The comprehensive pharmacological profile of Pdk-IN-3—including its potent enzymatic inhibition, cellular activity, broad anti-cancer phenotype, and favorable in vivo safety—positions it as an excellent lead compound or benchmark tool for medicinal chemistry programs [1]. Its unique structure and well-characterized activity provide a strong foundation for structure-activity relationship (SAR) studies and the rational design of next-generation PDK inhibitors with improved potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pdk-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.